4'-(Chlorosulfonyl)-[1,1'-biphenyl]-3-carboxylic acid
CAS No.:
Cat. No.: VC15890195
Molecular Formula: C13H9ClO4S
Molecular Weight: 296.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9ClO4S |
|---|---|
| Molecular Weight | 296.73 g/mol |
| IUPAC Name | 3-(4-chlorosulfonylphenyl)benzoic acid |
| Standard InChI | InChI=1S/C13H9ClO4S/c14-19(17,18)12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8H,(H,15,16) |
| Standard InChI Key | SPKKGTHEJMJWEU-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)S(=O)(=O)Cl |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a biphenyl core substituted at the 3-position with a carboxylic acid group () and at the 4'-position with a chlorosulfonyl moiety (). This arrangement creates a polar, reactive molecule capable of participating in diverse chemical reactions. The IUPAC name, 3-(4-chlorosulfonylphenyl)benzoic acid, reflects this substitution pattern .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 296.73 g/mol | |
| IUPAC name | 3-(4-chlorosulfonylphenyl)benzoic acid | |
| Functional groups | Chlorosulfonyl, carboxylic acid |
The chlorosulfonyl group confers electrophilic reactivity, enabling nucleophilic substitution reactions, while the carboxylic acid group offers opportunities for salt formation or esterification.
Synthesis and Characterization
Synthetic Approaches
While no published protocols directly describe the synthesis of 4'-(chlorosulfonyl)-[1,1'-biphenyl]-3-carboxylic acid, analogous biphenyl derivatives are typically synthesized via Suzuki-Miyaura cross-coupling or Friedel-Crafts sulfonylation. For example, biphenyl carboxylic acids are often prepared using palladium-catalyzed coupling between aryl boronic acids and halobenzoic acids . A representative procedure involves:
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Reacting 4-bromobenzoic acid with a phenylboronic acid derivative.
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Introducing the chlorosulfonyl group via reaction with chlorosulfonic acid.
Table 2: Representative Spectral Data for Analogous Compounds
| Compound | IR () | (, ppm) | (, ppm) |
|---|---|---|---|
| Biphenyl-4-carboxylic acid | 1700 (C=O) | 7.67 (s, 3H), 1.73–1.70 (m, 2H) | 181.1 (C=O), 144.4 (aromatic) |
These methods highlight the importance of optimizing reaction conditions (e.g., solvent, catalyst loading) to achieve high yields. For instance, a related synthesis of 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid achieved 77% yield using tetrakis(triphenylphosphine)palladium(0) in a dioxane/water solvent system .
Physicochemical and Reactivity Profile
Solubility and Stability
The compound’s solubility is influenced by its polar functional groups. It is expected to dissolve in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) but exhibit limited solubility in nonpolar solvents. The chlorosulfonyl group’s susceptibility to hydrolysis necessitates anhydrous storage conditions to prevent decomposition to the corresponding sulfonic acid.
Spectroscopic Characterization
Although direct data for this compound are scarce, analogous biphenyl sulfonamides exhibit distinctive spectral features:
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IR: Strong absorption near 1750 cm (C=O stretch) and 1350–1150 cm (asymmetric/symmetric stretches) .
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NMR: Aromatic protons appear as multiplet signals between 7.2–8.0 ppm, while the cyclopropane protons in related structures resonate near 1.3–1.7 ppm .
Research Gaps and Future Directions
Synthetic Optimization
Current literature lacks detailed protocols for this compound’s synthesis. Future work should explore:
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Catalyst screening: Identifying palladium or nickel complexes that improve coupling efficiency.
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Protecting group strategies: Preventing undesired side reactions during functional group introduction.
Biological Screening
No peer-reviewed studies have evaluated this compound’s antimicrobial or anticancer activity. Assays against ESKAPE pathogens or cancer cell lines (e.g., HCT-116) are warranted, leveraging its structural similarity to bioactive biphenyls .
Computational Modeling
Density functional theory (DFT) calculations could predict reactivity patterns, such as the electrophilicity of the sulfonyl chloride group or the acidity of the carboxylic proton () .
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